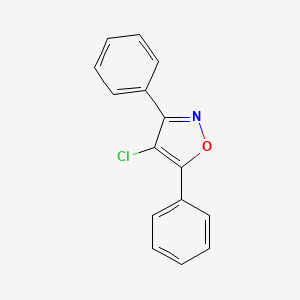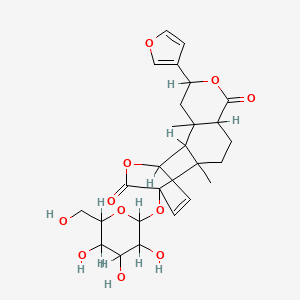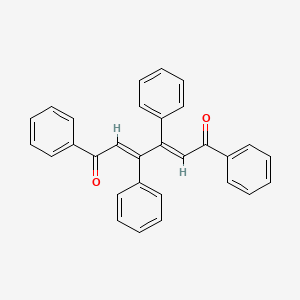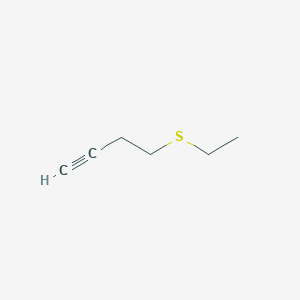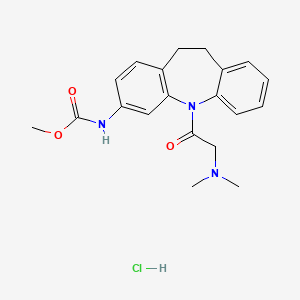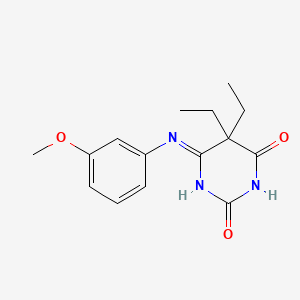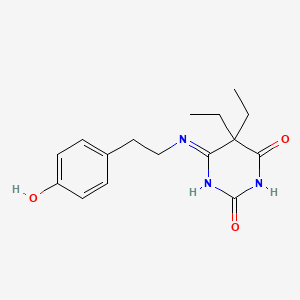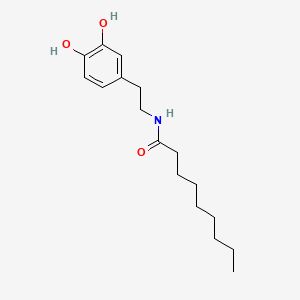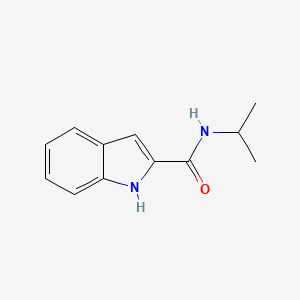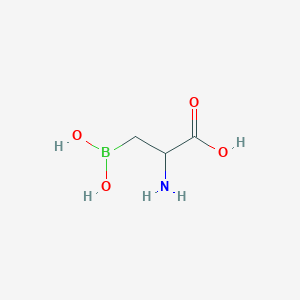
2-Amino-3-boronopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-boronopropanoic acid is a boronic acid-based amino acid that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to the alanine backbone, which imparts unique chemical reactivity and binding properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-boronopropanoic acid can be achieved through various methods. One common approach involves the use of umpolung AlaB reagents, which allow for the reversal of polarity at the β-carbon. This method enables the formation of this compound through cross-coupling reactions . Another method involves the late-stage hydroboration of alkene or alkyne peptides and peptoids on solid-phase peptide synthesis (SPPS) resins . This approach provides regio- and stereoselective incorporation of the boronic acid group into peptides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, is common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-boronopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and halide reagents for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Carbon-carbon bonded products, such as biaryl compounds.
Applications De Recherche Scientifique
2-Amino-3-boronopropanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3-boronopropanoic acid involves its ability to form reversible covalent bonds with various Lewis bases. This property allows it to interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile tool for probing molecular interactions . The boronic acid group in this compound can also participate in Lewis acid-base interactions, which can modulate protein function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid and benzylboronic acid share similar boronic acid groups but differ in their overall structure and reactivity.
Boronopeptides: Peptides containing boronic acid groups, such as those synthesized through late-stage hydroboration, exhibit similar binding properties.
Uniqueness of 2-Amino-3-boronopropanoic acid
This compound is unique due to its incorporation into the amino acid backbone, which allows for site-specific modification of proteins and peptides.
Propriétés
Numéro CAS |
108082-89-9 |
|---|---|
Formule moléculaire |
C3H8BNO4 |
Poids moléculaire |
132.91 |
Nom IUPAC |
2-amino-3-boronopropanoic acid |
InChI |
InChI=1S/C3H8BNO4/c5-2(3(6)7)1-4(8)9/h2,8-9H,1,5H2,(H,6,7) |
Clé InChI |
VZWKSNBNZYZQBJ-UHFFFAOYSA-N |
SMILES |
B(CC(C(=O)O)N)(O)O |
SMILES canonique |
B(CC(C(=O)O)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


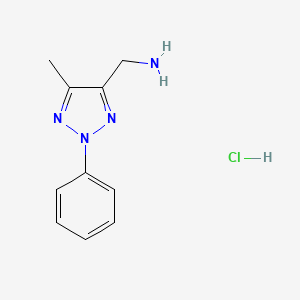

![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649829.png)

